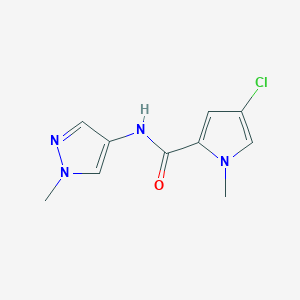
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide, also known as DMQX, is a synthetic compound that acts as a selective antagonist of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that plays a crucial role in the excitatory neurotransmission in the central nervous system. DMQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions.
作用机制
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide acts as a selective antagonist of the AMPA receptor by binding to the receptor and blocking the passage of ions through the channel. The AMPA receptor is a type of ionotropic glutamate receptor that plays a crucial role in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptor, this compound can modulate the excitatory neurotransmission and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. For example, this compound can modulate the excitatory neurotransmission and affect synaptic plasticity, learning, and memory. This compound can also affect the neuroinflammatory response and oxidative stress, which are involved in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
实验室实验的优点和局限性
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has several advantages for lab experiments. First, this compound is a selective antagonist of the AMPA receptor, which allows for specific modulation of the excitatory neurotransmission. Second, this compound has good solubility in various solvents, which allows for easy preparation of experimental solutions. Third, this compound has been extensively studied in scientific research, which provides a wealth of knowledge on its properties and effects.
However, this compound also has some limitations for lab experiments. First, this compound can have off-target effects on other receptors or channels, which can complicate the interpretation of experimental results. Second, this compound can have dose-dependent effects, which require careful titration of the experimental solutions. Third, this compound can have species-specific effects, which require careful consideration of the animal models used in the experiments.
未来方向
There are several future directions for the scientific research on 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide. First, this compound can be used to investigate the role of AMPA receptors in other physiological and pathological processes, such as pain, addiction, and mood disorders. Second, this compound can be used to develop novel therapeutics for neurological disorders by targeting the AMPA receptor. Third, this compound can be used to study the structure and function of the AMPA receptor, which can provide insights into the molecular mechanisms of excitatory neurotransmission.
In conclusion, this compound is a synthetic compound that acts as a selective antagonist of the AMPA receptor. This compound has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. This compound has several advantages for lab experiments, but also has some limitations that require careful consideration. There are several future directions for the scientific research on this compound, which can provide insights into the molecular mechanisms of excitatory neurotransmission and lead to the development of novel therapeutics for neurological disorders.
合成方法
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can be synthesized through a multi-step reaction starting from commercially available starting materials. The synthesis involves the preparation of 2,7-dimethylquinoline-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-methylpyrazole to form the desired this compound product.
科学研究应用
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. For example, this compound has been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory. This compound has also been used to investigate the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-5-12-7-14(11(2)18-15(12)6-10)16(21)19-13-8-17-20(3)9-13/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNFYQNNSIYFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C(=O)NC3=CN(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)





![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)


![N-cyclopropyl-N-[5-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7539822.png)